molecular formula C23H34N4O4 B15124270 tert-butyl N-[1-[[3-(1H-indol-3-yl)-1-(methylamino)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamate

tert-butyl N-[1-[[3-(1H-indol-3-yl)-1-(methylamino)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamate

Cat. No.: B15124270
M. Wt: 430.5 g/mol
InChI Key: LAJFLZZWZMAJHI-UHFFFAOYSA-N
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Description

The compound tert-butyl N-[1-[[3-(1H-indol-3-yl)-1-(methylamino)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamate is a carbamate-protected peptide derivative featuring a tert-butyloxycarbonyl (Boc) group, an indole moiety, and a methylamino substituent. Its molecular formula is C₂₄H₃₃N₅O₅ (calculated molecular weight: 495.55 g/mol). This compound is likely an intermediate in the synthesis of bioactive peptides or small-molecule inhibitors, given structural similarities to analogs described in the literature (e.g., HDAC8 inhibitors in and kinase modulators in ).

Properties

Molecular Formula

C23H34N4O4

Molecular Weight

430.5 g/mol

IUPAC Name

tert-butyl N-[1-[[3-(1H-indol-3-yl)-1-(methylamino)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamate

InChI

InChI=1S/C23H34N4O4/c1-14(2)11-18(27-22(30)31-23(3,4)5)21(29)26-19(20(28)24-6)12-15-13-25-17-10-8-7-9-16(15)17/h7-10,13-14,18-19,25H,11-12H2,1-6H3,(H,24,28)(H,26,29)(H,27,30)

InChI Key

LAJFLZZWZMAJHI-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC)NC(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[1-[[3-(1H-indol-3-yl)-1-(methylamino)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamate typically involves multiple steps, starting from readily available starting materials. One common approach involves the protection of the amino group using tert-butyl carbamate, followed by the introduction of the indole moiety through a series of coupling reactions. The reaction conditions often require the use of organic solvents such as dichloromethane or dimethylformamide, and catalysts like palladium or copper complexes.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-[1-[[3-(1H-indol-3-yl)-1-(methylamino)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamate can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form different functional groups.

    Reduction: The carbonyl groups can be reduced to alcohols or amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions may involve the use of strong acids or bases, and solvents like acetonitrile or tetrahydrofuran.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can yield indole-3-carboxylic acid derivatives, while reduction of the carbonyl groups can produce secondary amines or alcohols.

Scientific Research Applications

Tert-butyl N-[1-[[3-(1H-indol-3-yl)-1-(methylamino)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets, such as enzymes or receptors.

    Medicine: Investigated for its potential therapeutic effects, including anticancer and antiviral activities.

    Industry: Utilized in the development of new materials or as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl N-[1-[[3-(1H-indol-3-yl)-1-(methylamino)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamate involves its interaction with specific molecular targets. The indole moiety can bind to various receptors or enzymes, modulating their activity. The compound may also interfere with cellular pathways, leading to changes in cell function or signaling.

Comparison with Similar Compounds

Physicochemical Properties

  • Molecular Weight : The target compound (495.55 g/mol) falls between smaller analogs (e.g., 251.30 g/mol in ) and larger inhibitors (e.g., 570.06 g/mol in ) .
  • Solubility : Boc protection generally improves organic solvent solubility, but polar groups (e.g., hydrazinyl in ) enhance aqueous compatibility .

Biological Activity

tert-butyl N-[1-[[3-(1H-indol-3-yl)-1-(methylamino)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamate is a complex organic compound with significant potential in medicinal chemistry. Characterized by its unique structural features, including a tert-butyl group and an indole moiety, this compound exhibits various biological activities that warrant detailed exploration.

Chemical Structure and Properties

The molecular formula of the compound is C19H30N4O4, with a molecular weight of approximately 378.47 g/mol. The presence of the carbamate functional group is notable for its applications in drug design and synthesis.

Property Value
Molecular FormulaC19H30N4O4
Molecular Weight378.47 g/mol
Functional GroupsCarbamate, Indole
Structural FeaturesTert-butyl, Amino

Biological Activity Overview

The biological activity of this compound is primarily attributed to the indole moiety, which is known for its pharmacological properties. Compounds containing indole structures often exhibit:

  • Anticancer Activity : Indole derivatives have been documented to show activity against various cancer cell lines, potentially acting as inhibitors in specific enzymatic pathways.
  • Neuroprotective Effects : Carbamates are frequently investigated for their neuroprotective properties and potential as anti-inflammatory agents.
  • Enzyme Inhibition : The compound may interact with various biological targets, influencing enzymatic reactions relevant to disease processes.

The exact mechanism of action of this compound remains under investigation. However, the following pathways are hypothesized based on structural analogs:

  • Inhibition of Kinases : Similar compounds have been shown to inhibit kinase activity, which plays a crucial role in cell signaling and proliferation.

Case Studies

Several studies have explored the biological effects of compounds structurally similar to tert-butyl N-[1-[...].

Study 1: Anticancer Efficacy

A study published in the Journal of Medicinal Chemistry evaluated a series of indole-based compounds for their anticancer properties. The results indicated that certain derivatives exhibited significant cytotoxicity against breast cancer cell lines, suggesting that the indole moiety enhances biological activity through modulation of apoptotic pathways.

Study 2: Neuroprotective Properties

Research conducted on carbamate derivatives demonstrated neuroprotective effects in models of neurodegenerative diseases. The study highlighted that these compounds could reduce oxidative stress and inflammation in neuronal cells.

Interaction Studies

Interaction studies involving tert-butyl N-[1-[...] focus on its binding affinity to various biological targets. Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) are commonly employed to assess binding kinetics and affinities.

Comparative Analysis with Similar Compounds

Compound Name Structure Unique Features
Tert-butyl CarbamateC5H11NO2Commonly used protecting group; simpler structure
N-Boc-protected AminesVariedWidely used in peptide synthesis; versatile
Indole DerivativesVariedKnown for diverse biological activities; varied substituents

The uniqueness of tert-butyl N-[...] lies in its specific combination of an indole moiety with a complex carbamate structure, which may enhance its pharmacological profile compared to simpler analogs.

Q & A

Q. What are the recommended safety protocols for handling this compound in laboratory settings?

Answer:

  • Personal Protective Equipment (PPE): Wear lab coats, gloves, and safety goggles. Use respiratory protection if ventilation is inadequate .
  • First Aid Measures:
    • Inhalation: Move to fresh air; administer artificial respiration if necessary .
    • Skin/Eye Contact: Rinse with water for 15+ minutes; seek medical attention .
  • Spill Management: Contain using inert materials (e.g., sand) and dispose of in sealed containers .

Q. What synthetic routes are commonly employed for this carbamate derivative?

Answer:

  • Core Reaction: React an amine precursor (e.g., 4-(4-fluorophenyl)-1,3-thiazole-5-amine) with tert-butyl chloroformate in the presence of a base (e.g., triethylamine) .
  • Conditions:
    • Solvents: Dichloromethane (DCM) or tetrahydrofuran (THF) .
    • Temperature: Room temperature, under nitrogen atmosphere .

Q. Which analytical techniques are critical for characterizing this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR): Confirms structural integrity, including stereochemistry and substituent positions .
  • Mass Spectrometry (MS): Validates molecular weight and purity .
  • X-ray Crystallography: Resolves crystal packing and intermolecular interactions (e.g., hydrogen bonding) .

Q. How should this compound be stored to ensure stability?

Answer:

  • Temperature: Store at room temperature in a cool, dry environment .
  • Light Sensitivity: Protect from direct sunlight to prevent photodegradation .
  • Incompatibilities: Avoid contact with strong acids/bases or oxidizing agents .

Advanced Questions

Q. How can reaction yields be optimized during synthesis?

Answer:

  • Catalyst Screening: Test bases (e.g., DMAP) to enhance carbamate formation efficiency .
  • Solvent Optimization: Compare polar aprotic solvents (e.g., DMF vs. THF) to improve solubility .
  • Temperature Gradients: Use controlled heating (e.g., 40–60°C) to accelerate kinetics without side reactions .

Q. How should researchers address contradictions in reported reactivity data?

Answer:

  • Controlled Replication: Repeat experiments under identical conditions (solvent, temperature, catalyst) to isolate variables .
  • Functional Group Analysis: Group compounds by reactivity classes (e.g., halogenated vs. aromatic) to identify trends .
  • Statistical Validation: Apply ANOVA or t-tests to assess significance of divergent results .

Q. What methodologies are used to study enzymatic interactions with this compound?

Answer:

  • Enzyme Assays: Monitor inhibition kinetics (e.g., IC₅₀) using fluorogenic substrates .
  • Covalent Binding Studies: Employ mass spectrometry to detect adduct formation with nucleophilic residues (e.g., cysteine) .
  • Molecular Docking: Simulate binding poses using software (e.g., AutoDock) to predict interaction sites .

Q. How does the compound’s stability vary under different pH conditions?

Answer:

  • Acidic Conditions: Hydrolysis of the carbamate group may occur, releasing CO₂ .
  • Basic Conditions: Risk of ester cleavage; monitor via HPLC for degradation products .
  • Buffered Solutions: Conduct accelerated stability studies (40°C/75% RH) to model shelf life .

Q. What experimental designs are suitable for evaluating biological activity?

Answer:

  • Dose-Response Studies: Use a logarithmic concentration range (e.g., 1 nM–100 µM) to determine EC₅₀/IC₅₀ .
  • Blocked Designs: Randomize treatments across biological replicates to minimize bias .
  • Positive/Negative Controls: Include known inhibitors (e.g., staurosporine) and vehicle-only groups .

Q. Can computational models predict this compound’s interactions with biological targets?

Answer:

  • QSAR Modeling: Correlate structural descriptors (e.g., logP, H-bond donors) with activity data from analogs .
  • MD Simulations: Analyze binding stability over 100+ ns trajectories to identify key residues .
  • ADMET Prediction: Use tools like SwissADME to estimate permeability and metabolic liability .

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